molecular formula C15H14N2O5 B2520503 2,3-dimethoxy-N-(4-nitrophenyl)benzamide CAS No. 1522-66-3

2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B2520503
CAS No.: 1522-66-3
M. Wt: 302.286
InChI Key: XSSJITYEGYUWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound of significant interest in the field of organic chemistry. It belongs to the class of benzamides, which are known for their diverse biological and pharmaceutical applications. The compound is characterized by the presence of two methoxy groups and a nitrophenyl group attached to the benzamide core. This structural configuration imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-nitroaniline in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2,3-dimethoxy-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

    2,3-Dimethoxy-N-(4-aminophenyl)benzamide: Formed by the reduction of the nitro group to an amino group.

    2,3-Dimethoxy-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying electron transfer reactions and for developing new derivatives with potential biological activities .

Properties

IUPAC Name

2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-5-3-4-12(14(13)22-2)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSJITYEGYUWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.